molecular formula C18H18N2O3S2 B2753057 3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide CAS No. 868676-73-7

3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2753057
CAS No.: 868676-73-7
M. Wt: 374.47
InChI Key: HWZYULXBKRMZRG-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound characterized by its complex molecular structure, which includes a benzenesulfonyl group and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the condensation of 4,5-dimethyl-2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Sulfonylation: The benzenesulfonyl group is introduced by reacting the benzothiazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Amidation: The final step involves the formation of the propanamide linkage, which can be achieved by reacting the sulfonylated benzothiazole with 3-bromopropanoic acid or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzenesulfonyl group could form strong interactions with protein targets, while the benzothiazole ring might engage in π-π stacking or hydrogen bonding with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-N-(benzothiazol-2-yl)propanamide: Lacks the dimethyl groups on the benzothiazole ring.

    3-(Benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide: Contains only one methyl group on the benzothiazole ring.

    3-(Benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzoxazol-2-yl)propanamide: Substitutes the sulfur atom in the benzothiazole ring with an oxygen atom.

Uniqueness

The presence of the 4,5-dimethyl groups on the benzothiazole ring in 3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide enhances its lipophilicity and potentially its biological activity. This structural modification can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties, making it distinct from its analogs.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-12-8-9-15-17(13(12)2)20-18(24-15)19-16(21)10-11-25(22,23)14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZYULXBKRMZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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